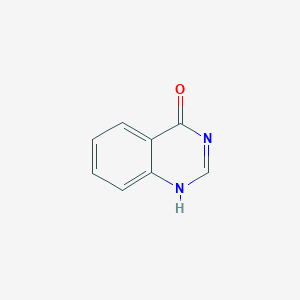

1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Quinazolin 4 One and Its Analogues

Classical and Conventional Synthetic Routes to the 1H-Quinazolin-4-one Core

Traditional methods for synthesizing the this compound core have been well-established and widely utilized for decades. These routes typically involve the construction of the pyrimidinone ring onto a pre-existing benzene (B151609) ring, primarily using anthranilic acid or its derivatives as the key starting material.

Condensation Reactions Involving Anthranilic Acid Derivatives

One of the most fundamental and enduring methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, first described in 1895. This reaction involves the condensation of anthranilic acid with an excess of formamide (B127407) at elevated temperatures, typically around 120°C, to yield 4(3H)-quinazolinone. bu.edu.eg Modifications to this reaction have been developed, including microwave-assisted synthesis, which can significantly reduce reaction times. bu.edu.eg

A common variation involves the initial acylation of anthranilic acid to form a 2-acylaminobenzoic acid intermediate. For instance, anthranilic acid can be reacted with benzoyl chloride in the presence of pyridine. ijprajournal.com The resulting 2-phenylbenzo[d] ijprajournal.comtandfonline.comoxazin-4-one can then be treated with a nitrogen source, such as hydrazine (B178648) hydrate, to yield the corresponding 3-amino-2-phenyl-1H-quinazolin-4-one. ijprajournal.com Similarly, reacting anthranilic acid with various isothiocyanates in refluxing ethanol (B145695) leads to the formation of 2-mercapto-3-substituted quinazolin-4-ones. mdpi.com

The reaction of anthranilic acid with urea (B33335) or formamide, often catalyzed by organic clays (B1170129) and assisted by microwave irradiation, also provides a pathway to quinazolin-4(3H)-one derivatives. ijarsct.co.in For example, reacting anthranilic acid with a five-fold excess of formamide using red or black clay as a catalyst can produce excellent yields of the corresponding quinazolinone. ijarsct.co.in

Another classical approach is the condensation of anthranilamide with aldehydes. This process can be performed under catalyst-free, solventless conditions by heating the reactants in the presence of air, which acts as an inexpensive oxidant. tandfonline.comtandfonline.com This method is applicable to both aromatic and aliphatic aldehydes, offering high yields and minimal environmental impact. tandfonline.comtandfonline.com

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |

| Anthranilic acid | Formamide | 120°C | 4(3H)-Quinazolinone |

| Anthranilic acid | Benzoyl chloride, Pyridine | Then Hydrazine hydrate | 3-Amino-2-phenyl-1H-quinazolin-4-one |

| Anthranilic acid | Isothiocyanates | Refluxing ethanol | 2-Mercapto-3-substituted-quinazolin-4-ones |

| Anthranilamide | Aldehydes | Heat, Air | 2-Substituted-4(3H)-quinazolinones |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another key strategy for the formation of the this compound ring system. These reactions typically involve a pre-formed substrate containing all the necessary atoms for the heterocyclic ring, which then undergoes cyclization to form the final product.

A prominent example is the base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction. For instance, the anions of 1-(2-bromobenzoyl)-3-phenylthiourea and 1-(2-bromobenzoyl)-3-phenylurea undergo intramolecular cyclization to yield 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 1-phenyl-1H-quinazoline-2,4-dione, respectively. semanticscholar.org The presence of a carbonyl group ortho to the halogen facilitates this SNAr reaction. semanticscholar.org Similarly, base-catalyzed intramolecular cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethyl formamide (DMF) affords 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com

A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This method proceeds via an SNAr reaction followed by intramolecular cyclization to furnish both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.orgnih.gov The reaction of 2-fluoro-N-methylbenzamide with benzamide, for example, yields 3-methyl-2-phenylquinazolin-4-one. acs.orgnih.gov

Furthermore, radical-initiated cyclization provides another avenue. For example, a hydroxyalkyl radical can initiate the cyclization of quinazolinones containing unactivated alkenes to provide five- and six-membered ring-fused hydroxyl-containing quinazolinones under metal-free conditions using dicumyl peroxide as the initiator. researchgate.net

Contemporary and Environmentally Benign Synthesis of this compound Derivatives

In recent years, the development of synthetic methodologies has shifted towards more sustainable and efficient processes. This has led to the emergence of multicomponent reactions, one-pot strategies, and the use of various catalytic systems to synthesize quinazolin-4-one derivatives under milder and more environmentally friendly conditions.

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis as they offer a streamlined approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of quinazolin-4-one derivatives.

One such strategy involves the one-pot condensation of anthranilic acid, an orthoester (or formic acid), and an amine. ijprajournal.com This method can be catalyzed by strontium chloride hexahydrate (SrCl₂·6H₂O) at room temperature under solvent-free conditions, providing good yields of 4(3H)-quinazolinone derivatives. ijprajournal.com Another example is the three-component reaction of isatoic anhydride (B1165640), aromatic aldehydes, and acyl hydrazines in the presence of an N-halosulfonamide catalyst in an ethanol/water mixture. researchgate.net

Researchers have also utilized ionic liquids as both a solvent and catalyst system for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzothiazole, isatoic anhydride, and various aldehydes. openmedicinalchemistryjournal.com Furthermore, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) has been reported for the synthesis of quinazolinones. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Anthranilic acid | Orthoester/Formic acid | Amine | SrCl₂·6H₂O, Room Temp, Solvent-free | 4(3H)-Quinazolinone derivatives |

| Isatoic anhydride | Aromatic aldehyde | Acyl hydrazine | N-halosulfonamide, EtOH/H₂O, Reflux | Quinazolin-4(1H)-one derivatives |

| Isatoic anhydride | Aromatic aldehyde | Urea | SBA-Pr-SO₃H, Solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones |

| 2-Aminobenzothiazole | Isatoic anhydride | Aldehyde | Ionic Liquid | 2,3-Dihydroquinazolin-4(1H)-ones |

Catalytic Approaches in Quinazolinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of quinazolinones has greatly benefited from the application of various metal-based catalysts.

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost, abundance, and relatively low toxicity. A novel copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has been developed to efficiently produce quinazolin-4-ones. organic-chemistry.orgacs.org This reaction utilizes copper(II) acetate (B1210297) as an environmentally benign catalyst with a mild base in anisole, a sustainable solvent, and does not require an inert atmosphere. organic-chemistry.orgacs.org

Copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides under air to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another approach involves a copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade reaction to provide quinazolinones. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide has been developed to construct quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. organic-chemistry.org

Palladium-catalyzed direct arylation of quinazolin-4-one has also been achieved with the assistance of copper. organic-chemistry.org This method is applicable to a wide range of aryl iodides. Furthermore, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions between aryl-quinazolinones and aldehydes have been used to synthesize novel substituted hydroxyisoindolo[1,2-b]quinazolinone compounds. nih.gov The Suzuki-Miyaura and Heck cross-coupling reactions are also extensively used to create poly-carbosubstituted derivatives from halogenated quinazoline (B50416) precursors. nih.gov

| Metal Catalyst | Reactant 1 | Reactant 2 | Key Features |

| Copper(II) acetate | 2-Isocyanobenzoate | Amine | Environmentally benign, mild conditions |

| Copper(I) bromide | Alkyl halide | Anthranilamide | Domino reaction under air |

| Palladium | 2-Aminobenzamide (B116534) | Aryl halide, tert-butyl isocyanide | Three-component isocyanide insertion/cyclization |

| Palladium/Copper | Quinazolin-4-one | Aryl iodide | Direct arylation |

Organocatalysis and Other Non-Metal Catalytic Systems

The development of non-metal catalytic systems, particularly organocatalysis, has provided environmentally benign and efficient alternatives to traditional metal-based catalysts for the synthesis of quinazolinone derivatives. nih.gov These catalysts are often cheaper, less toxic, and more stable. nih.govdergipark.org.tr

A variety of organocatalysts have been successfully employed. For instance, p-sulfonic acid calix researchgate.netarene (p-SAC) has been used as a recyclable organocatalyst for the direct cyclocondensation of anthranilamide with aldehydes in water at room temperature, offering excellent yields. nih.govrsc.org Similarly, thiamine (B1217682) hydrochloride (Vitamin B1, VB1), a readily available and green catalyst, effectively promotes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes or ketones in water. tandfonline.com

Other notable organocatalysts include:

Squaric acid: Used in a three-component condensation of isatoic anhydride, aldehydes, and amines under reflux conditions in water. dergipark.org.tr

L-proline nitrate: An effective and reusable catalyst for constructing 2,3-dihydroquinazolin-4(1H)-ones. organic-chemistry.org

Taurine: An organocatalyst used for the three-component reaction of isatoic anhydride, isoniazid, and aldehydes in water. nih.gov

Fluorescent Carbon Dots: These have been shown to be effective and recyclable carbocatalysts for preparing 2,3-dihydroquinazolinon-4(1H)-one derivatives under mild conditions. organic-chemistry.org

1,4-diazabicyclo[2.2.2]octane (DABCO): This basic catalyst has been used in the microwave-assisted reaction of 2-aminobenzamides with dimethyl sulfoxide (DMSO) acting as a carbon source to furnish quinazolinones. nih.gov

The use of iodine, a non-metal, has also been explored. It effectively catalyzes the reaction of 2-aminobenzamides with various ketones in ionic liquids to produce a range of quinazolin-4(1H)-one derivatives, including spirocyclic versions. acs.org

Table 1: Examples of Organocatalytic Systems in Quinazolinone Synthesis

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| p-Sulfonic acid calix researchgate.netarene (p-SAC) | Anthranilamide, Aldehydes | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Room temperature, Recyclable catalyst | nih.govrsc.org |

| Thiamine hydrochloride (VB1) | Anthranilamide, Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Mild conditions, Reusable catalyst | tandfonline.com |

| Squaric acid | Isatoic anhydride, Aldehydes, Amines | 2,3-Dihydroquinazolin-4(1H)-one | Water solvent, Reflux conditions, Cost-effective | dergipark.org.tr |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Quinazolinone | Mechanochemical grinding, Solvent-free, Rapid | nih.gov |

| DABCO | 2-Aminobenzamides, DMSO | Quinazolinone | Microwave-assisted, DMSO as C1 source | nih.gov |

Green Chemistry Principles in Synthesis (e.g., Glycerol (B35011) as a Reusable Medium)

Adherence to green chemistry principles is a growing priority in the synthesis of this compound and its derivatives. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods. frontiersin.orgnih.gov

Glycerol has emerged as a significant green solvent for these syntheses. researchgate.netunina.it As a non-toxic, biodegradable, and recyclable byproduct of biodiesel production, glycerol offers a sustainable alternative to conventional organic solvents. researchgate.netunina.it Its high boiling point and unique hydrogen-bonding capabilities can enhance reactivity. researchgate.net A glycerol-mediated, catalyst-free approach has been reported for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones by reacting aromatic aldehydes with anthranilamide at 80°C. researchgate.net

Water is another quintessential green solvent employed in these reactions. frontiersin.orgnih.gov An efficient protocol for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives utilizes reverse zinc oxide micelles as a nanoreactor in an aqueous medium. frontiersin.org This method is noted for its high yields, mild reaction conditions, and the reusability of the catalyst. frontiersin.org The use of catalysts like thiamine hydrochloride and squaric acid in water further underscores the shift towards aqueous reaction media. dergipark.org.trtandfonline.com

Other green approaches include:

Solvent-free reactions: The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved under solvent-free conditions using catalysts like nano-SiO2-SO3H or via mechanochemical grinding. nih.govnih.gov

Recyclable Catalysts: Many of the catalysts used in green protocols, such as p-sulfonic acid calix researchgate.netarene, Co-CNTs, and various heterogeneous catalysts, can be recovered and reused multiple times without a significant loss of activity. rsc.orgacademie-sciences.fr

Multi-component reactions: One-pot, multi-component reactions are inherently atom-economical and reduce waste by minimizing intermediate purification steps. Many of the syntheses for quinazolinone derivatives fall under this category. asianpubs.org

Targeted Synthesis of Specific this compound Structural Classes

Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

2,3-Dihydroquinazolin-4(1H)-ones are crucial intermediates and possess biological activities in their own right. nih.govijarsct.co.in Their synthesis is most commonly achieved through the cyclocondensation of a C2-N1 fragment source (aldehyde or ketone) with a 2-aminobenzamide derivative or its precursor, isatoic anhydride. nih.govnih.gov

A wide array of catalytic systems have been developed to facilitate this transformation efficiently:

Heterogeneous Catalysts: Nano-SiO2-SO3H has been used as a stable and reusable catalyst for the one-pot, solvent-free reaction of isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate at 110°C. nih.govresearchgate.net Other heterogeneous catalysts include cerium(IV) sulfate, sulfonated porous carbon, and cobalt-carbon nanotubes (Co-CNTs). academie-sciences.frijarsct.co.in

Brønsted Acids: Heterogeneous Brønsted acid catalysts like Amberlyst® 15 have been employed in the reaction between anthranilamide and ethyl levulinate to produce a pyrrolo[1,2-a]quinazoline derivative via a dihydroquinazolinone intermediate. nih.gov

Lewis Acids: Zinc chloride and other transition metal Lewis acids have been shown to catalyze the formation of dihydroquinazolinones. frontiersin.org

Aqueous Systems: Reverse zinc oxide micelles have been used as a nanoreactor for the one-pot synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones from aldehydes and anthranilamide in water. frontiersin.org

Table 2: Selected Synthetic Methods for 2,3-Dihydroquinazolin-4(1H)-ones

| Catalyst / Method | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Reverse ZnO nano micelles | Anthranilamide, Aldehydes | Water, 70°C | Green synthesis, Reusable catalyst, High yields | frontiersin.org |

| Nano-SiO2-SO3H | Isatoic anhydride, Aldehyde, Ammonium acetate | Solvent-free, 110°C | Efficient, Reusable catalyst, Green protocol | nih.gov |

| Lactic acid | 2-Aminobenzamide, Aldehydes/Ketones | Neat, 70°C | Green catalyst, Two distinct methods | researchgate.net |

| Amberlyst® 15 | Anthranilamide, Ethyl levulinate | Batch or Mechanochemical | Heterogeneous catalyst, Cascade reaction | nih.gov |

| Co-CNTs | o-Aminobenzamide, Aldehydes | Solvent-free | Recyclable magnetic catalyst, Short reaction times | academie-sciences.fr |

Synthesis of 2-Thioxoquinazolin-4(1H)-one Derivatives

The 2-thioxoquinazolin-4(1H)-one scaffold is a prominent motif in medicinal chemistry. ijcce.ac.ir Several synthetic routes have been established for its construction.

Common strategies include:

From Isatoic Anhydride: A three-component, one-pot condensation of isatoic anhydride, a primary amine, and a thiocarbonyl source is frequently used. For example, using phenyl isothiocyanate with a KF/Al2O3 catalyst provides the 2-thioxo derivatives in good yields. asianpubs.org Another green method involves reacting isatoic anhydride, an amine, and potassium thiocyanate (B1210189) in water. researchgate.net

From 2-Aminobenzoic Acids: A facile route involves the cyclization of 2-aminobenzoic acids, alkyl or aryl amines, and carbon disulfide under mild conditions. ijcce.ac.irijcce.ac.ir

From 2-Aminobenzyl Alcohol: An iodine-catalyzed method reacts 2-aminobenzyl alcohol with isothiocyanates in DMSO. The reaction proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by cyclization. researchgate.net

Table 3: Synthetic Approaches to 2-Thioxoquinazolin-4(1H)-ones

| Starting Materials | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Isatoic anhydride, Primary amine | Phenyl isothiocyanate, KF/Al2O3 | Water | 3-Aryl-2-thioxoquinazolin-4(1H)-one | asianpubs.org |

| 2-Aminobenzoic acids, Amines | Carbon disulfide, DBU | - | 3-Substituted-2-thioxoquinazolin-4(1H)-one | ijcce.ac.irijcce.ac.ir |

| 2-Aminobenzyl alcohol | Isothiocyanates, I2 | DMSO, 100°C | 3-Substituted-2-thioxoquinazolin-4(1H)-one | researchgate.net |

| Isatoic anhydride, Amine | Potassium thiocyanate | Water | 2-Thioxoquinazolinone derivatives | researchgate.net |

Synthesis of Spiro-quinazolin-4-one Derivatives

Spiro-quinazolinones, which feature a spirocyclic junction at the C2 position, are a structurally fascinating class of compounds. Their synthesis typically involves a three-component reaction between an anthranilamide source (like isatoic anhydride or 2-aminobenzamide), an amine, and a cyclic ketone. researchgate.net

Various synthetic methodologies have been developed:

From Isatoic Anhydride and Cyclic Ketones: The reaction of isatoic anhydride, an amine, and a cyclic ketone is a common and straightforward approach to spiro-quinazolinones. researchgate.net Tannic acid has been used as a greener catalyst for the cyclocondensation of isatoic anhydride, anilines, and cycloalkanones. researchgate.net

From 2-Aminobenzamide and Isatins: The condensation of 2-aminobenzamide with isatins is a popular method to generate spiro[indoline-3,2'-quinazoline] derivatives. mdpi.com

Specialized Spiro Systems: More complex spiro systems have been synthesized through targeted routes. For example, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were prepared from aminonorbornene carboxamides and isatins, with methods optimized using microwave irradiation and high-speed ball milling. mdpi.com Similarly, spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives have been made in a one-pot synthesis. nih.gov

Multi-component Reactions: A four-component reaction of isatin (B1672199) derivatives, isatoic anhydride, malononitrile, and carbonyl compounds, catalyzed by DABCO, has been developed for the synthesis of spiroindoloquinazoline derivatives. researchgate.net

Table 4: Methods for the Synthesis of Spiro-quinazolin-4-ones

| Spiro System | Key Reactants | Catalyst/Method | Reference |

|---|---|---|---|

| Spiro[cycloalkane-1,2'-quinazoline] | Isatoic anhydride, Aniline, Cycloalkanone | Tannic acid | researchgate.net |

| Spiro[indoline-3,2'-quinazoline] | 2-Aminobenzamide, Isatin | Alum, EtOH | mdpi.com |

| Spiro[5,8-methanoquinazoline-2,3′-indoline] | Aminonorbornene carboxamide, Isatin | Microwave, Ball milling | mdpi.com |

| Spiroindoloquinazoline | Isatin, Isatoic anhydride, Malononitrile, Carbonyl compound | DABCO | researchgate.net |

| Spiro[indene-1,2'-quinazoline] | (Not specified) | One-pot method | nih.gov |

Structural Modification and Structure Activity Relationship Sar Studies of 1h Quinazolin 4 One Derivatives

Rational Design and Targeted Derivatization of 1H-Quinazolin-4-one Frameworks

The journey to developing effective drug candidates from the this compound core often begins with rational design. This approach involves the strategic modification of the quinazolinone scaffold to enhance its interaction with specific biological targets. nih.gov A common strategy is the incorporation of various pharmacophores—moieties known to interact with biological targets—into the quinazolinone structure.

For instance, in the quest for dual PI3K/HDAC inhibitors, a series of quinazolin-4-one-based hydroxamic acids were designed. nih.gov This was achieved by integrating an HDAC pharmacophore into a known PI3K inhibitor, Idelalisib, through an optimized linker. nih.gov This targeted derivatization resulted in compounds with high potency against specific PI3K and HDAC enzymes. nih.gov

Another rational design approach involves the hybridization of the quinazolinone scaffold with other biologically active heterocyclic systems. The synthesis of hybrids combining quinazolin-4-one with 1,2,4-oxadiazole (B8745197) has been explored to create multi-targeted antiproliferative agents. frontiersin.org Similarly, linking the quinazolinone core with moieties like chalcone (B49325) has been a strategy to develop new derivatives with potential therapeutic applications. frontiersin.org

The synthesis of these rationally designed molecules often involves multi-step sequences. A general and versatile method for creating 2,3-disubstituted-4(3H)-quinazolinones starts from anthranilic acid. This is followed by cyclization to form a benzoxazinone (B8607429) intermediate, which is then reacted with various amines or other nucleophiles to introduce diversity at positions 2 and 3. nih.govacs.orgrjptonline.org This systematic approach allows for the creation of a library of compounds for biological screening. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. mdpi.comresearchgate.net For this compound derivatives, SAR investigations have provided invaluable insights, guiding the optimization of lead compounds.

Systematic Exploration of Substitution Patterns (e.g., Positions 2, 3, 5, 6, 7, 8)

The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. mdpi.comnih.gov

Positions 2 and 3: These positions are critical for modulating the activity of quinazolinone derivatives. nih.govresearchgate.net For anticancer activity, it has been observed that substituting the quinazolinone ring at position 2 with an alkyl side chain and at position 3 with a bulky group, such as a phenyl group, can lead to successful cytotoxic drugs. nih.gov In the context of antibacterial agents, systematic variations at these positions have been crucial in defining the SAR. nih.govacs.org For instance, in a series of antibacterial quinazolinones, substitutions at the 3-position phenyl ring showed that meta and ortho substitutions were equally active, while para substitution was generally not well-tolerated. nih.gov

Positions 6 and 7: While not always essential for activity, substitutions at these positions can influence the pharmacological profile. nih.gov For example, in the development of dual EGFR/VEGFR2 inhibitors, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline (B50416) core led to potent compounds. mdpi.com

Positions 5 and 8: The significance of substituents at positions 2, 6, and 8 has been noted for various pharmacological activities. mdpi.comresearchgate.netnih.gov

The following table summarizes the impact of substitutions at various positions on the biological activity of this compound derivatives based on several studies.

| Position | Type of Substituent | Observed Effect on Activity | Reference |

| 2 | Alkyl side chain | Often enhances cytotoxic activity. | nih.gov |

| 2 | 2-(4-fluorophenyl) | Enhances cytotoxicity against breast cancer cell lines. | |

| 2 | Cyclopropyl, neopentyl, cyclohexyl, 2-pyridyl | Resulted in inactive mGlu7 receptor modulators. | mdpi.com |

| 3 | Bulky side chain (e.g., phenyl) | Can lead to successful cytotoxic drugs. | nih.gov |

| 3 | Substituted phenyl rings, heterocyclic rings, aliphatic systems | Associated with antimicrobial properties. | researchgate.net |

| 6 | -NH₂ | Improves solubility and kinase inhibition. | |

| 6 | Phenyl moiety | Important for interaction with the mGlu7 receptor. | mdpi.com |

| 7 | 3-nitro-1,2,4-triazole motif | Led to potent dual EGFR/VEGFR2 inhibitors. | mdpi.com |

Impact of Aromatic and Aliphatic Moiety Incorporation

The incorporation of different aromatic and aliphatic moieties at various positions of the this compound scaffold significantly influences its biological activity.

In studies on anticancer activity, the introduction of aromatic groups can be crucial. For example, phenyl and tolyl analogues at the 2-position displayed good anticancer activity. nih.gov However, increasing the steric bulk of this aromatic moiety led to a significant reduction in potency. nih.gov In contrast, aliphatic substituents at the same position were found to be less active than their aromatic counterparts. nih.gov

The orientation of aromatic substituents can also have a profound effect. A striking example is the difference in activity between 2-naphthyl and 1-naphthyl substitutions, where the 1-naphthyl derivative was found to be 50-fold more potent. nih.gov

In the context of mGlu7 receptor modulators, the presence of phenyl moieties at both the C-2 and C-6 positions was found to be important for receptor interaction. mdpi.com The incorporation of various other aliphatic and aromatic substituents at the C-2 position, or diverse heterocyclic moieties at the C-6 position, resulted in inactive compounds. mdpi.com This highlights the specific structural requirements for activity at this particular target.

The table below provides examples of how different aromatic and aliphatic substitutions affect the activity of this compound derivatives.

| Position of Substitution | Incorporated Moiety | Resulting Biological Activity | Reference |

| 2 | Phenyl, Tolyl | Good anticancer activity. | nih.gov |

| 2 | Bulky aromatic groups | 10-fold reduction in anticancer potency. | nih.gov |

| 2 | Aliphatic substituents | 4 to 6-fold reduction in anticancer potency compared to aromatic. | nih.gov |

| 2 | 1-Naphthyl | Sub-μM anticancer potency. | nih.gov |

| 2 | 2-Naphthyl | 50-fold less potent in anticancer activity compared to 1-naphthyl. | nih.gov |

| 2 and 6 | Phenyl moieties | Important for mGlu7 receptor negative allosteric modulator activity. | mdpi.com |

| 2 | Cyclopropyl, neopentyl, cyclohexyl, 2-pyridyl | Inactive as mGlu7 receptor modulators. | mdpi.com |

| 6 | Furan, thiophene, pyrazole (B372694), pyrrole, oxazole | Inactive as mGlu7 receptor modulators. | mdpi.com |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) can play a critical role in its biological activity by affecting how it binds to its target.

Conformational analysis of this compound derivatives has revealed that the orientation of aromatic fragments attached to the core is influenced by the presence of substituents, particularly in the ortho position, which can create steric hindrance and restrict rotation. mdpi.com This restricted conformation can be crucial for optimal binding to a biological target. For instance, in certain mGlu7 receptor modulators, the angular position of an o-chlorobenzene ring with respect to the quinazolinone core was found to be important for activity. mdpi.com

Stereochemistry is also a key determinant of biological activity. In a study of quinazolinone-containing indole (B1671886) alkaloids, compounds with an S-configuration at C-4 were found to be more active as antitumor agents compared to their enantiomers. mdpi.com This suggests that the specific spatial arrangement of the substituents is essential for the observed biological effects. Similarly, the synthesis of atropisomeric quinazolin-4-one derivatives, which exist as stable rotational isomers, has been achieved, and these stereoisomers can exhibit different biological properties. acs.org The stereochemistry of the double bond in vinyl-substituted quinazolinones, denoted by 'E' or 'Z', is also a critical structural feature that can influence biological activity. ontosight.aiontosight.ai

Biological Activities and Mechanisms of Action of 1h Quinazolin 4 One Derivatives

Antineoplastic and Anticancer Research Endeavors

Quinazolin-4-one derivatives have emerged as a significant class of compounds in the quest for novel anticancer agents. nih.govemanresearch.org Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. mdpi.comresearchgate.net

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. nih.gov Under hypoxic conditions, HIF-1α accumulates and activates genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov The overexpression of HIF-1α is often linked to tumor aggressiveness and poor patient outcomes. nih.gov

Derivatives of 1H-quinazolin-4-one have been identified as inhibitors of the HIF-1α signaling pathway. nih.govnih.gov One such derivative, identified from a high-throughput screen, demonstrated the ability to suppress the accumulation of HIF-1α. nih.gov Structure-activity relationship (SAR) studies led to the development of analogues with enhanced potency. For instance, compound 16 was found to be approximately five times more potent than the initial hit compound 1 . nih.gov Western blot analysis confirmed that compound 16 effectively suppressed HIF-1α protein accumulation at a concentration of 1 µM. nih.gov The mechanism of action for some of these quinazolin-4-ones may involve the Ras signaling pathway, as Ras is known to stimulate HIF-1α expression. nih.gov

Table 1: HIF-1α Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

| 1 | Initial hit compound from high-throughput screening. | ~5 | nih.gov |

| 16 | Analogue developed from SAR studies of compound 1. | 1 | nih.gov |

| 18 | Analogue with no significant effect at 1 µM but inhibitory at 10 µM. | >1 | nih.gov |

Dual Inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) Enzymes

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and motility. nih.gov Its dysregulation is a frequent event in many cancers, making it a prime target for therapeutic intervention. nih.gov Histone deacetylases (HDACs) are enzymes that play a key role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com The simultaneous inhibition of both PI3K and HDAC has been shown to have synergistic antitumor effects. tandfonline.comnih.gov

Researchers have designed and synthesized hybrid molecules that incorporate the this compound scaffold to dually target PI3K and HDAC. nih.govtandfonline.comnih.gov These dual inhibitors often feature a quinazolinone core, which acts as the cap group of an HDAC inhibitor, linked to a hydroxamic acid moiety that binds to the zinc ion in the HDAC active site. mdpi.comnih.gov For example, a series of quinazolin-4-one-based hydroxamic acids were developed by incorporating the pharmacophore of the PI3K inhibitor Idelalisib. nih.gov Several of these compounds exhibited high potency against PI3Kγ, PI3Kδ, and HDAC6, with IC₅₀ values in the low nanomolar range. nih.gov The lead compound, 48c , demonstrated selective cytotoxicity against acute myeloid leukemia (AML) cells while sparing normal cells. nih.gov

Another study developed dual PI3K and HDAC inhibitors by integrating a hydroxamic acid with a known PI3K inhibitor scaffold through an optimized linker. nih.gov Compounds 4 and 5 from this series showed excellent dual inhibition of HDAC and PI3K, comparable to or better than the reference inhibitors SAHA and BKM120, respectively. nih.gov

Table 2: Dual PI3K/HDAC Inhibitory Activity of Selected this compound Derivatives

| Compound | Target(s) | IC₅₀ | Cell Line(s) | Reference |

| 48c | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | MV411, AML cell lines | nih.gov |

| 4 | PI3K, HDAC | Potent inhibition | Various cancer cell lines | nih.gov |

| 5 | PI3K, HDAC | Potent inhibition | Various cancer cell lines | nih.gov |

Modulation of Tubulin Polymerization Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape. nih.govrsc.org Disruption of tubulin polymerization dynamics is a well-established and effective strategy in cancer chemotherapy. nih.govnih.gov

Several this compound derivatives have been identified as potent modulators of tubulin polymerization. nih.govrsc.orgnih.gov For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized, with compound 32 emerging as a promising candidate with broad-spectrum anticancer activity. nih.gov Mechanistic studies revealed that compound 32 inhibited tubulin polymerization in vitro, disrupted the cellular microtubule network, and induced G2/M phase cell cycle arrest and apoptosis. nih.gov Molecular docking studies suggested that compound 32 occupies the colchicine (B1669291) binding site of tubulin. nih.gov

In another study, a library of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones was synthesized and screened for their effects on tubulin polymerization. rsc.org Compounds 39 and 64 were identified as inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest. rsc.org Notably, the 2'-methoxy derivatives were found to form hydrogen bonds with tubulin receptors and disrupt microtubules. nih.gov

Table 3: Tubulin Polymerization Modulating Activity of Selected this compound Derivatives

| Compound | Effect on Tubulin | Cytotoxicity | Reference |

| 32 | Inhibition of polymerization | Strong broad-spectrum anticancer activity | nih.gov |

| 39 | Inhibition of polymerization | Sub 0.2 μM cell line cytotoxicity | rsc.org |

| 64 | Inhibition of polymerization | Sub-micromolar cytotoxicity | rsc.org |

| 105 | Inhibition of microtubule protein polymerization | Not specified | nih.gov |

Antagonism of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)

Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net Dual inhibition of both EGFR and VEGFR is a promising strategy to overcome drug resistance and achieve synergistic antitumor effects. researchgate.netmdpi.com The quinazoline (B50416) scaffold is a well-known pharmacophore for EGFR inhibitors, with approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this core structure. nih.gov

Numerous this compound derivatives have been developed as dual inhibitors of EGFR and VEGFR. mdpi.comnih.govresearchgate.net For example, a series of S-alkylated quinazolin-4(3H)-ones were synthesized and evaluated for their dual inhibitory activity. nih.gov Compounds 4 , 11 , and 20 from this series showed potent antitumor activity and induced apoptosis in cancer cells. nih.gov Another study reported a series of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, with compound 8o being significantly more potent than the prototype. researchgate.net

The design of these dual inhibitors often involves molecular hybridization, combining the quinazoline core with other pharmacophoric features known to interact with the kinase domains of EGFR and VEGFR. nih.gov For instance, some derivatives incorporate a thiourea (B124793) or urea (B33335) linkage to a terminal phenyl ring, with substitutions on this ring influencing the inhibitory activity. mdpi.com

Table 4: Dual EGFR/VEGFR Inhibitory Activity of Selected this compound Derivatives

| Compound | Target(s) | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Reference |

| 4 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |

| 11 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |

| 20 | EGFR, VEGFR-2 | Potent inhibition | Potent inhibition | nih.gov |

| 8o | EGFR, VEGFR-2 | High potency | High potency | researchgate.net |

| 39 | EGFR, VEGFR-2 | 0.02 µM | 0.05 µM | mdpi.com |

General Kinase Inhibitory Activities

Beyond the specific kinases mentioned above, this compound derivatives have demonstrated inhibitory activity against a broader range of kinases involved in cancer progression. acs.orgmdpi.comnih.gov This multi-targeting ability can be advantageous in treating complex diseases like cancer. nih.gov

For example, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against Aurora kinases, which are key regulators of mitosis. mdpi.comtandfonline.com A derivative, BIQO-19 , was found to inhibit Aurora kinase A and exhibit antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors. mdpi.com Another study identified quinazolin-4(3H)-one derivatives 2i and 3i as potent inhibitors of multiple kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and EGFR. nih.gov Molecular docking studies suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors depending on the target kinase. nih.gov

The development of multi-kinase inhibitors based on the quinazolin-4-one scaffold often involves a pharmacophore hybrid approach, combining structural elements known to interact with different kinase families. acs.org

Table 5: General Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ | Reference |

| BIQO-19 | Aurora kinase A | Not specified | mdpi.com |

| 2i | CDK2, HER2, EGFR | CDK2: 0.173 µM | nih.gov |

| 3i | CDK2, HER2, EGFR | CDK2: 0.177 µM | nih.gov |

| 46 | Aurora A, Aurora B | Aurora A: 84.42 nM, Aurora B: 14.09 nM | tandfonline.com |

Antimicrobial and Antiparasitic Applications

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antiparasitic agents. researchgate.netacs.orgresearchgate.netmdpi.com Their broad spectrum of activity encompasses bacteria, fungi, and various parasites. mdpi.comresearchgate.net

The quinazolinone scaffold has been explored for the development of new antibacterial agents. researchgate.net For instance, novel Schiff base derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antibacterial activity. researchgate.net Furthermore, quinazoline derivatives with a 1,2,4-triazole (B32235) thioether moiety have shown potent activity against Gram-negative phytopathogenic bacteria. mdpi.com

In the realm of antiparasitic research, this compound derivatives have shown promise against parasites such as Toxoplasma gondii and Leishmania. acs.orgmdpi.com A series of quinazolin-4(3H)-one derivatives were synthesized using a hybridization strategy and showed good to moderate activity against T. gondii. acs.org Compounds 11 and 18 from this series were particularly potent, inhibiting both parasite invasion and replication. acs.org Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents. mdpi.com Compounds 3a and 3b showed promising in-silico and in-vitro anti-leishmanial activities, with compound 3b being particularly effective. mdpi.com

Table 6: Antimicrobial and Antiparasitic Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | Reference |

| 11 | Toxoplasma gondii | IC₅₀ = 6.33 µM | acs.org |

| 18 | Toxoplasma gondii | IC₅₀ = 5.94 µM | acs.org |

| 3a | Leishmania | IC₅₀ = 1.61 µg/mL | mdpi.com |

| 3b | Leishmania | IC₅₀ = 0.05 µg/mL | mdpi.com |

| Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate (B1210297) | Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum | Prominent inhibition | mdpi.com |

Antibacterial Efficacy and Mechanistic Insights

Quinazolin-4-one derivatives have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net The antibacterial activity is often influenced by the nature and position of substituents on the quinazolinone core. nih.govptfarm.pl

One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a crucial enzyme involved in bacterial DNA replication and repair. mdpi.com By targeting this enzyme, these compounds can effectively halt bacterial proliferation. mdpi.com Molecular docking studies have been employed to understand the binding interactions between quinazolin-4-one derivatives and the active site of DNA gyrase. mdpi.com

For instance, a series of 2-hydrazinylquinazolin-4(3H)-one derivatives and their subsequent conversion to hydrazone and formyl-pyrazole derivatives showed promising antimicrobial activity. mdpi.com Specifically, certain compounds exhibited potent activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. mdpi.com

Another study highlighted that N-hexyl substituted isatin-quinazoline derivatives were particularly effective against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, urea and thiourea derivatives of quinazolinones containing a fluoro group have shown highly potent antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action (if known) | Reference |

| 2-Hydrazinylquinazolin-4(3H)-one derivatives | B. subtilis, S. aureus, S. typhimurium, E. coli | DNA gyrase inhibition | mdpi.com |

| N-Hexyl substituted isatin-quinazoline derivative | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |

| Urea/thiourea derivatives with fluoro group | Various pathogens | Not specified | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | Not specified | frontiersin.org |

Antifungal Properties

In addition to their antibacterial effects, many this compound derivatives possess significant antifungal properties. nih.govmdpi.com Research has shown their efficacy against a range of fungal strains, including pathogenic yeasts and molds. nih.govmdpi.com

For example, a series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives were synthesized and screened for their antifungal activities, demonstrating good efficacy against the tested pathogenic fungi. nih.gov Similarly, N-hexyl substituted isatin-quinazoline derivatives have shown notable activity against various fungi. nih.gov

Tricyclic quinazolinone derivatives, such as fused pyrazolo or pyridazino-quinazolinones, have also been evaluated for their antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Organism(s) | Reference |

| 2-Benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives | Pathogenic fungi | nih.gov |

| N-Hexyl substituted isatin-quinazoline derivative | Fungi species | nih.gov |

| Fused pyrazolo or pyridazino-quinazolinones | Fungi species | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans, Aspergillus niger, Rhizopus nigricans | frontiersin.org |

Anti-Leishmanial Activity Targeting Key Parasitic Enzymes

Leishmaniasis, a parasitic disease, is another area where this compound derivatives have shown therapeutic promise. mdpi.comresearchgate.netresearchgate.net Research has focused on their ability to inhibit key enzymes in Leishmania parasites, such as Pyridoxal Kinase (PDK) and Trypanothione Reductase (TPR). mdpi.comresearchgate.netresearchgate.netdntb.gov.ua

A study on 2,3-dihydroquinazolin-4(1H)-one derivatives, specifically 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b), demonstrated potent anti-leishmanial activity. mdpi.comresearchgate.netresearchgate.net Molecular docking studies revealed that these compounds bind effectively to the active sites of both PDK and TPR. mdpi.comresearchgate.netresearchgate.net In vitro assays confirmed these findings, with compound 3b showing a particularly low IC50 value of 0.05 µg/mL, indicating strong anti-leishmanial potential. mdpi.comresearchgate.net

Table 3: Anti-Leishmanial Activity of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound | Target Enzymes | In vitro IC50 (µg/mL) | Reference |

| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) | Pyridoxal Kinase, Trypanothione Reductase | 1.61 | mdpi.comresearchgate.net |

| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Pyridoxal Kinase, Trypanothione Reductase | 0.05 | mdpi.comresearchgate.net |

Antimalarial Investigations

The emergence of drug-resistant malaria parasites has necessitated the search for new antimalarial agents, and this compound derivatives have emerged as a promising class of compounds. ijbpas.comimrpress.com Their mechanism of action is often linked to the inhibition of parasitic enzymes. imrpress.com

Synthetic febrifugine (B1672321) analogs containing a quinazolinone scaffold have shown potent antimalarial activity against Plasmodium falciparum. ijbpas.com The substitution pattern at positions 2 and 3 of the quinazolinone ring plays a crucial role in their antimalarial efficacy. ptfarm.plijbpas.com

In one study, a series of 2,3-disubstituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. ijbpas.com Several compounds, including (E)-3-Phenyl-2-[2-(pyridine-4-yl)vinyl]-4(3H)-quinazolinone (IVa), (E)-2-[2-(4-Hydroxy-3-methoxystyryl)-vinyl)-3-phenyl-4(3H)-quinazolinone (IVc), and (E)-2-[2-(Pyridin-4-yl)-vinyl]-3-phenenylamine-4(3H)-quinazolinone (IVe), demonstrated significant parasite suppression. ijbpas.com

Table 4: In Vivo Antimalarial Activity of Selected 4(3H)-Quinazolinone Derivatives

| Compound | Parasite Suppression (%) | Reference |

| (E)-3-Phenyl-2-[2-(pyridine-4-yl)vinyl]-4(3H)-quinazolinone (IVa) | 64.02 | ijbpas.com |

| (E)-2-[2-(4-Hydroxy-3-methoxystyryl)-vinyl)-3-phenyl-4(3H)-quinazolinone (IVc) | 77.25 | ijbpas.com |

| (E)-2-[2-(Pyridin-4-yl)-vinyl]-3-phenenylamine-4(3H)-quinazolinone (IVe) | 73.54 | ijbpas.com |

Anti-inflammatory and Analgesic Research

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netptfarm.plnih.govafricaresearchconnects.comnih.gov The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. ptfarm.plafricaresearchconnects.com

Several studies have reported the synthesis of 2-phenyl-4(3H)-quinazolinone derivatives that exhibit potent anti-inflammatory and analgesic activities, with some compounds showing superior efficacy and a better gastrointestinal safety profile compared to the standard drug indomethacin. researchgate.netptfarm.plafricaresearchconnects.comnih.gov For instance, compounds VIa and VIb were identified as highly potent anti-inflammatory agents in rat models. ptfarm.plafricaresearchconnects.com

Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole (B372694) moieties have also been synthesized and evaluated. nih.gov Chalcones with a 4-chlorophenyl or 4-nitrophenyl group were found to be potent analgesics. nih.gov One particular chalcone derivative, 4c, and an N-phenyl pyrazole derivative, 5b, demonstrated higher anti-inflammatory activity than celecoxib. nih.gov

Table 5: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Activity | Mechanism of Action (if known) | Reference |

| 2-Phenyl-4(3H)-quinazolinone derivatives (VIa, VIb) | Potent anti-inflammatory | COX-2 inhibition | ptfarm.plafricaresearchconnects.com |

| Chalcone derivative with 4-chlorophenyl group (4c) | Analgesic and anti-inflammatory | Not specified | nih.gov |

| Chalcone derivative with 4-nitrophenyl group (4b) | Analgesic | Not specified | nih.gov |

| N-Phenyl pyrazole derivative with 4-methoxyphenyl (B3050149) group (5b) | Anti-inflammatory | Not specified | nih.gov |

Antiviral Research, Including SARS-CoV-2 Main Protease Inhibition

The antiviral potential of this compound derivatives has been a subject of significant research, particularly in the context of the COVID-19 pandemic. nih.govresearchgate.netrsc.org The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a prime target for antiviral drugs. nih.govresearchgate.netrsc.orgmdpi.com

Researchers have identified several quinazolin-4-one derivatives as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov For example, compound C7, a quinazolin-4-one derivative, exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein, with an IC50 value of 0.085 µM. nih.gov This compound also showed potent antiviral activity in cell-based assays with an EC50 of 1.10 µM. nih.gov

Another study identified a quinazoline derivative, QZ4, which demonstrated potential inhibition of 3CLpro activity with an EC50 of approximately 6.5 µM. researchgate.net Furthermore, in silico studies of quinazoline–trihydroxyphenyl Schiff base hybrids have suggested their potential to inhibit both SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp). mdpi.com

Table 6: SARS-CoV-2 Main Protease Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound/Derivative | Target | IC50/EC50 | Reference |

| C7 | SARS-CoV-2 Mpro | IC50 = 0.085 µM, EC50 = 1.10 µM | nih.gov |

| QZ4 | SARS-CoV-2 3CLpro | EC50 ≈ 6.5 µM | researchgate.net |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | IC50 = 0.23 μM | rsc.org |

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of this compound have shown significant activity within the central nervous system (CNS), acting on various receptors. nih.govhilarispublisher.com Their structural features allow them to interact with neurotransmitter receptors, making them candidates for treating neurological disorders.

One area of investigation is their anticonvulsant activity. nih.govhilarispublisher.com The discovery of methaqualone as a sedative-hypnotic spurred research into related quinazolinone structures for anticonvulsant properties. nih.govhilarispublisher.com Some derivatives are believed to exert their effects by modulating GABA-A receptors. hilarispublisher.com Molecular docking studies have been used to predict the binding affinity of these compounds to the GABA-A receptor. hilarispublisher.com

Furthermore, certain (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives have been identified as a new class of noncompetitive, subunit-selective antagonists of N-methyl-d-aspartate (NMDA) receptors. acs.orgnih.gov These compounds show selectivity for NR2C/D-containing NMDA receptors over those containing NR2A/B subunits. acs.orgnih.gov The inhibition is noncompetitive and voltage-independent, suggesting they act at a site distinct from the agonist binding site or the channel pore. acs.orgnih.gov

Additionally, quinazolin-4-one derivatives have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com One such compound, ALX-171, showed antipsychotic-like properties in animal models. mdpi.com

Table 7: CNS Activity of Selected this compound Derivatives

| Compound/Derivative | CNS Activity | Target Receptor/Mechanism | Reference |

| Methaqualone analogs | Anticonvulsant | GABA-A receptor modulation | hilarispublisher.com |

| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives | NMDA receptor antagonist | Selective for NR2C/D subunits | acs.orgnih.gov |

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | Antipsychotic-like | mGlu7 negative allosteric modulator | mdpi.com |

Metabotropic Glutamate Receptor 7 (mGlu7) Negative Allosteric Modulation

Researchers have identified this compound derivatives as a new chemotype exhibiting negative allosteric modulator (NAM) activity at the metabotropic glutamate receptor 7 (mGlu7). mdpi.comnih.gov In a screening of a compound library, the quinazolinone scaffold was the only one to show activity. mdpi.comnih.gov

One notable compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), demonstrated an IC₅₀ of 6.14 µM for the human mGlu7 receptor. mdpi.comnih.gov This compound was found to be selective over other group III mGlu receptors, namely mGlu4 and mGlu8. mdpi.comnih.gov Other active compounds from this chemotype include 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) with an IC₅₀ of 6.5 µM and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) with an IC₅₀ of 4.65 µM. mdpi.com These findings highlight a new structural class of mGlu7 NAMs that are distinct from previously known chemotypes. mdpi.com

The mGlu7 receptor is widely expressed in brain regions associated with emotion, cognition, and reward, making it a target for neuropsychiatric disorders. mdpi.com The discovery of these quinazolin-4-one derivatives as mGlu7 NAMs has prompted further investigation into their therapeutic potential, particularly for conditions like schizophrenia. mdpi.comnih.gov

Table 2: mGlu7 Negative Allosteric Modulator Activity of this compound Derivatives

| Compound Name | IC₅₀ (µM) |

|---|---|

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | 6.14 |

| 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) | 6.5 |

| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) | 4.65 |

Exploration of Antipsychotic-Like Pharmacodynamics

Following the glutamatergic theory of schizophrenia, the antipsychotic-like potential of mGlu7 negative allosteric modulators (NAMs) from the this compound class has been explored. mdpi.comnih.gov The compound 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was specifically tested in animal models to assess its efficacy against positive, negative, and cognitive symptoms of schizophrenia. mdpi.comnih.gov

In these studies, ALX-171 demonstrated the ability to reverse DOI-induced head twitches, a model for positive symptoms. mdpi.comnih.gov It also reversed MK-801-induced disruptions in social interactions and cognitive deficits in the novel object recognition and spatial delayed alternation tests, which are models for negative and cognitive symptoms, respectively. mdpi.comnih.gov However, the compound did not show efficacy in the MK-801-induced hyperactivity test or in prepulse inhibition at the tested doses. mdpi.comnih.gov Despite some differences in the in vivo profile compared to reference compounds, the observed antipsychotic-like activity of ALX-171 suggests that the quinazolin-4-one scaffold is a promising area for the development of new treatments for schizophrenia. mdpi.comnih.gov

Sedative and Muscle Relaxant Effects

Certain derivatives of this compound have been noted for their sedative and muscle relaxant properties. ijarsct.co.inupdatepublishing.com Afloqualone, a quinazolinone derivative, functions as a sedative and muscle relaxant. ijarsct.co.inmdpi.com Similarly, Cloroqualone is recognized for its sedative and antitussive effects. ijarsct.co.in

In a study investigating novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, several compounds were observed to induce sedation, calmness, muscle relaxation, and decreased respiration. nih.gov These findings are consistent with the known pharmacological profile of some quinazolinone-based drugs, which have been used clinically for their sedative-hypnotic effects. updatepublishing.com The quinazolinone core is a key structural feature in a class of drugs known for these properties. ijarsct.co.in

Metabolic and Other Pharmacological Research

Glucokinase Activation and Antidiabetic Potential

Derivatives of this compound have emerged as a promising class of glucokinase activators (GKAs) with potential for the treatment of diabetes. x-mol.netresearchgate.net Glucokinase is a key enzyme in glucose homeostasis, and its activation can lead to increased insulin (B600854) secretion and glucose metabolism. tandfonline.com

A library of quinazolin-4-one derivatives linked to thiazole (B1198619) acetates/acetamides was designed and synthesized to explore their antidiabetic potential. x-mol.netresearchgate.net In vitro enzymatic assays revealed that several of these compounds were effective GKAs. x-mol.netresearchgate.net Notably, two compounds showed significant GK activation with EC₅₀ values of 632 nM and 516 nM, which were comparable to standard GKA compounds like RO-281675 and piragliatin. x-mol.netresearchgate.net

Selected compounds were further evaluated in vivo using an oral glucose tolerance test (OGTT) in normal rats. x-mol.netresearchgate.net The results showed a prominent glucose-lowering effect, with blood glucose levels reduced to near-normal levels, corroborating the in vitro and molecular docking findings. x-mol.netresearchgate.net These quinazolin-4-one derivatives are being investigated as orally active antidiabetic agents. x-mol.netresearchgate.net Other studies have also identified dihydroquinazolin-4(1H)-one derivatives as potential leads for diabetes management through the inhibition of α-amylase and α-glucosidase. nih.gov

Table 3: Glucokinase Activation by Selected this compound Derivatives

| Compound | EC₅₀ (nM) |

|---|---|

| Compound 3 | 632 |

| Compound 4 | 516 |

Diuretic and Antihypertensive Properties

The this compound scaffold is present in several compounds with diuretic and antihypertensive activities. tandfonline.comtandfonline.com For instance, Quinethazone, a quinazolinone derivative, is a diuretic used in the management of hypertension. ijarsct.co.inresearchgate.net

In a study focused on synthesizing hybrid molecules, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were created and evaluated for their diuretic and antihypertensive effects. tandfonline.comtandfonline.com Several of these compounds demonstrated good cumulative urine output. tandfonline.comtandfonline.com One particularly potent compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, showed a significant increase in urine output, being 1.25 times more potent than the standard diuretic metolazone (B1676511) at a double dose. tandfonline.comtandfonline.com

Furthermore, another series of novel substituted quinazolin-4(3H)-one derivatives were screened in vivo for their antihypertensive activity. nih.gov Seven of the eighteen synthesized compounds exhibited a hypotensive effect accompanied by bradycardia, and their activity was superior to the reference drug Prazosin. nih.gov These findings underscore the potential of quinazolin-4-one derivatives in the development of new diuretic and antihypertensive agents. tandfonline.comtandfonline.comnih.gov

Phosphodiesterase Inhibition and Platelet Aggregation Studies

The structural framework of this compound has served as a versatile scaffold for the development of compounds targeting phosphodiesterases (PDEs) and platelet aggregation, both of which are crucial in various physiological and pathological processes. Research in this area has led to the discovery of derivatives with significant inhibitory activities, suggesting their potential as therapeutic agents.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly certain isoforms, has emerged as a promising strategy for treating a range of conditions, including inflammatory diseases.

Phosphodiesterase 7 (PDE7), a cAMP-specific PDE, is notably expressed in immune and proinflammatory cells. frontiersin.org Its inhibition is considered a potential approach to mitigate inflammation with fewer side effects. frontiersin.org Several this compound derivatives have been identified as inhibitors of PDE7. researchgate.net For instance, a series of 3‐phenyl‐quinazolin‐4(3H)‐one‐2‐thioethers and 2‐aminoquinazoline derivatives were synthesized and screened for their in vitro PDE inhibitory activity, with several compounds exhibiting promising results compared to the non-selective PDE inhibitor IBMX. researchgate.net

In one study, a series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were designed and evaluated for their PDE7A inhibitory activities. frontiersin.org The results indicated that compounds 4b , 4g , 5c , and 5f demonstrated good potency. frontiersin.org Molecular docking studies supported these findings, providing insights into their interaction with the enzyme's active site through hydrogen bonds and π-π stacking. frontiersin.org Another study focused on 2-mercapto-4(3H)-quinazolinone derivatives as potential inhibitors of human monoamine oxidase (MAO) enzymes, which are also relevant in medicinal chemistry. researchgate.net

Furthermore, research has highlighted that certain quinazoline derivatives, such as sulfarylquinazolines C and D , act as PDE7 inhibitors. frontiersin.orgresearchgate.net Nitraquazone and its derivatives, like Asta D-22888 and Syntex RS 25344 , have been identified as PDE4 inhibitors, which are valuable for treating conditions like asthma. tsijournals.com The drug Anagrelide , a potent PDE3 inhibitor with an IC50 of 36 nM, is used to treat essential thrombocytosis by inhibiting the maturation of platelets. nih.govupdatepublishing.com

Table 1: PDE Inhibition by this compound Derivatives

| Compound/Derivative | Target PDE | IC50 Value | Reference |

|---|---|---|---|

| Anagrelide | PDE3 | 36 nM | nih.gov |

| Nitraquazone | PDE4 | 1.9 µM | tsijournals.com |

| Asta D-22888 | PDE4 | 3 µM | tsijournals.com |

| Syntex RS 25344 | PDE4 | 0.28 µM | tsijournals.com |

Platelet Aggregation Studies

Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibiting this process is a key therapeutic strategy for preventing and treating cardiovascular diseases. Several this compound derivatives have demonstrated significant antiplatelet activity.

One study explored a series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives (3-PPyQZ) for their ability to inhibit platelet aggregation. nih.gov Some of these compounds showed in vitro inhibitory effects on collagen- and thrombin-induced aggregation in the micromolar range. nih.gov The most potent inhibitor from this series, compound 18 , was found to act at a minimum of two sites: one preceding the agonist-induced increase in cytosolic calcium and another following this step. nih.gov This compound also inhibited thrombin-evoked protein-tyrosine phosphorylation, suggesting a multi-faceted mechanism of action. nih.gov

In another investigation, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized and evaluated for their antiplatelet aggregation activities against ADP and arachidonic acid (AA) in human plasma. researchgate.net Among the tested compounds, derivatives 2 , 3 , 5 , and 16 were identified as the most potent inhibitors of ADP-induced platelet aggregation. researchgate.net When tested against AA-induced aggregation, derivatives 7 and 10 were the most effective, with one showing an inhibition of 97.14%. dntb.gov.uamdpi.com

Furthermore, N1-alkyl quinazoline-2,4(1H,3H)-diones and quinazoline-4(3H)-ones containing an N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole) side chain have been reported as Na+/H+ exchanger type 1 (NHE-1) inhibitors with antiplatelet activity. nih.govresearchgate.net Novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives with two guanidine (B92328) moieties were also synthesized, with the most potent NHE-1 inhibitor, 3a , also showing antiplatelet properties. nih.govnih.gov

The compound Proquazone , a non-acidic anti-inflammatory drug, is also a known inhibitor of collagen-induced platelet aggregation. tsijournals.comKetanserin , a selective serotonin (B10506) receptor antagonist with a quinazoline-2,4-dione structure, also inhibits platelet aggregation. updatepublishing.com

Table 2: Inhibition of Platelet Aggregation by this compound Derivatives

| Compound/Derivative | Inducer | Activity/Potency | Reference |

|---|---|---|---|

| Compound 18 (3-PPyQZ series) | Collagen, Thrombin | Micromolar range inhibition | nih.gov |

| Derivative 2 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |

| Derivative 3 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |

| Derivative 5 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |

| Derivative 7 (2-arylmethylthio-3-phenylquinazolin-4-one) | Arachidonic Acid | Most potent inhibitor | dntb.gov.ua |

| Derivative 10 (2-arylmethylthio-3-phenylquinazolin-4-one) | Arachidonic Acid | 97.14% ± 2.01 inhibition | dntb.gov.ua |

| Derivative 16 (2-arylmethylthio-3-phenylquinazolin-4-one) | ADP | Potent inhibitor with satisfactory IC50 | researchgate.net |

| Proquazone | Collagen | Potent inhibitor | tsijournals.com |

Computational Chemistry and Molecular Modeling in 1h Quinazolin 4 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. ukaazpublications.com This technique is crucial for understanding how 1H-quinazolin-4-one derivatives interact with their biological targets.

Elucidation of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Effects)

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various enzymes and receptors. These studies consistently highlight the importance of specific non-covalent interactions that govern the ligand-protein recognition and binding.

Hydrogen Bonding: A recurrent finding is the formation of hydrogen bonds between the this compound scaffold and amino acid residues in the target's active site. For instance, in studies targeting aurora kinase A, the nitrogen atom of the quinazolinone ring forms a conserved hydrogen bond with the amino acid residue Ala213. mdpi.com Similarly, when targeting soluble epoxide hydrolase (sEH), derivatives form hydrogen bonds with residues like Asp-335 and Tyr-383. whiterose.ac.uk The NH function at position 1 or 3 and the carbonyl oxygen at position 4 are frequently identified as key hydrogen bond donors and acceptors, respectively. vulcanchem.com

π-π Stacking: The aromatic nature of the fused benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone core makes it highly amenable to π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). whiterose.ac.uk In studies of tyrosinase inhibitors, a quinazolinone derivative generated efficient π-π stacking interactions with Phe264. nih.gov These interactions are critical for the correct positioning and stabilization of the ligand within the hydrophobic pocket of the active site. whiterose.ac.uk

Hydrophobic Effects: Hydrophobic interactions also play a significant role in the binding of these ligands. Substituents on the quinazolinone scaffold, such as isopropyl groups, can enhance lipophilicity and engage in hydrophobic contacts with nonpolar residues like Met49. The benzyl (B1604629) group at the N3 position of quinazolinone has been observed to form van der Waals forces with residues like Thr217 in aurora kinase A. mdpi.com

A summary of key interactions for various targets is presented below:

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Aurora Kinase A | Ala213, Thr217 | Hydrogen Bonding, Van der Waals | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Arg120, Val349, Ser353 | Hydrogen Bonding, Hydrophobic | ptfarm.pl |

| Soluble Epoxide Hydrolase (sEH) | Asp-335, Tyr-383, Trp-336, His-524 | Hydrogen Bonding, π-π Stacking | whiterose.ac.uk |

| Tyrosinase | His85, His244, Phe264, Asn260 | π-π Stacking, Hydrogen Bonding | nih.gov |

| Acetylcholinesterase (AChE) | His163 | Hydrogen Bonding | |

| Pyridoxal Kinase | - | Molecular Docking Performed | mdpi.com |

| Trypanothione Reductase | - | Molecular Docking Performed | mdpi.com |

Prediction of Binding Affinities and Inhibition Constants

Molecular docking programs not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in kcal/mol. These scores provide a relative measure of binding strength, with lower (more negative) values indicating a more favorable interaction. This predictive capability is vital for prioritizing compounds for synthesis and biological testing.

For example, in the development of glucokinase activators, docking studies were performed in the allosteric site of human glucokinase (PDB ID: 1V4S), leading to the identification of compounds with significant activation potential. researchgate.net Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives as cholinesterase inhibitors have shown a correlation between the computed binding modes and the experimentally determined IC50 values. ijcce.ac.irnih.gov For instance, one potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) exhibited IC50 values of 1.6 ± 0.10 μM (AChE) and 3.7 ± 0.18 μM (BChE). nih.gov

The following table showcases predicted binding affinities and experimental inhibitory data for selected this compound derivatives against various targets.

| Compound Class/Derivative | Target | Predicted Binding Affinity (Docking Score) | Experimental Inhibition (IC50 / Ki) | Reference |

| 2,3-dihydroquinazolin-4(1H)-one (Compound 5f) | AChE / BChE | - | IC50: 1.6 μM (AChE), 3.7 μM (BChE) | nih.gov |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one (Compound 4c) | AChE / BChE | - | IC50: 3.7 μM (AChE), 13.7 μM (BChE) | ijcce.ac.ir |

| Quinazolin-4-one derivatives (Compound 3j) | AChE / BChE | - | IC50: 4.2 μM (AChE), 12.7 μM (BChE) | lew.ro |

| Imines bearing quinazolin-4(3H)-one (Compound 3j) | AChE | -7.31 kcal/mol | Ki: 4.20 nM | bezmialem.edu.tr |

| Imines bearing quinazolin-4(3H)-one (Compound 3a) | BChE | -7.59 kcal/mol | Ki: 1.22 nM | bezmialem.edu.tr |

| Quinazolin-4-one clubbed thiazole (B1198619) acetamide (B32628) (Compound 4) | Glucokinase | - | EC50: 516 nM | researchgate.net |

| Sulfonates containing quinazolin-4(3H)-one (Compound 15) | Aldose Reductase (ALR2) | - | Ki: 101.50–2066.00 nM range for series | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov

Application of 2D and 3D QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been successfully applied to series of this compound derivatives to develop predictive models for various biological activities, including antimalarial, anticancer, and antimicrobial effects. nih.govresearchgate.netunram.ac.id

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the 2D representation of the molecule. These can include topological, electronic, and physicochemical properties. ekb.eg For example, a 2D-QSAR study on quinolone-4(1H)-imine derivatives as antimalarial agents used descriptors derived from Hartree-Fock calculations to build a robust predictive model. unram.ac.id

3D-QSAR: These models require the 3D alignment of the molecules in a series and use 3D field-based descriptors. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques. nih.gov These methods calculate steric and electrostatic fields around the aligned molecules and correlate them with biological activity. The resulting contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding structural modifications. nih.gov For instance, a 3D-QSAR study on quinazoline (B50416) derivatives for osteosarcoma yielded a model with high predictive power (q² = 0.63, R² = 0.987), highlighting the importance of steric and electrostatic effects. nih.gov

Identification of Molecular Descriptors Influencing Biological Potency

QSAR studies are powerful in identifying the key molecular features or "descriptors" that govern the biological potency of a compound series.